Cas no 168766-18-5 (2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)-)

2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)-
- BRD-K20482860-001-01-8
- EN300-1827160
- 3-(3-nitrophenyl)prop-2-en-1-ol
- (E)-3-(3-Nitrophenyl)-2-propen-1-ol
- SCHEMBL4632191
- DOYXRXMTMCVACB-DUXPYHPUSA-N
- 168766-18-5
- PK04_181178
- (E)-3-(3-nitrophenyl)prop-2-en-1-ol
-
- MDL: MFCD11848636
- Inchi: InChI=1S/C9H9NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-5,7,11H,6H2/b4-2+
- InChI Key: DOYXRXMTMCVACB-DUXPYHPUSA-N
- SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/CO
Computed Properties
- Exact Mass: 179.05827
- Monoisotopic Mass: 179.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 66Ų
Experimental Properties
- PSA: 63.37
2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827160-0.5g |
3-(3-nitrophenyl)prop-2-en-1-ol |
168766-18-5 | 0.5g |
$836.0 | 2023-06-02 | ||
Enamine | EN300-1827160-1.0g |
3-(3-nitrophenyl)prop-2-en-1-ol |
168766-18-5 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1827160-10.0g |
3-(3-nitrophenyl)prop-2-en-1-ol |
168766-18-5 | 10g |
$3746.0 | 2023-06-02 | ||
Enamine | EN300-1827160-0.1g |
3-(3-nitrophenyl)prop-2-en-1-ol |
168766-18-5 | 0.1g |
$767.0 | 2023-06-02 | ||
Enamine | EN300-1827160-0.25g |
3-(3-nitrophenyl)prop-2-en-1-ol |
168766-18-5 | 0.25g |
$801.0 | 2023-06-02 | ||
Enamine | EN300-1827160-5.0g |
3-(3-nitrophenyl)prop-2-en-1-ol |
168766-18-5 | 5g |
$2525.0 | 2023-06-02 | ||
Enamine | EN300-1827160-2.5g |
3-(3-nitrophenyl)prop-2-en-1-ol |
168766-18-5 | 2.5g |
$1707.0 | 2023-06-02 | ||
Enamine | EN300-1827160-0.05g |
3-(3-nitrophenyl)prop-2-en-1-ol |
168766-18-5 | 0.05g |
$732.0 | 2023-06-02 |
2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- Related Literature
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Additional information on 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)-
Introduction to 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- (CAS No. 168766-18-5)
2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- (CAS No. 168766-18-5) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical research and development. This compound belongs to the class of allylic alcohols and is characterized by its (E)- configuration, which imparts specific stereochemical properties that can influence its reactivity and biological activity.
The molecular formula of 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- is C10H9NO3, and its molecular weight is approximately 199.18 g/mol. The compound features a conjugated double bond system and a nitro group attached to a phenyl ring, which are key functional groups that contribute to its chemical reactivity and biological properties. These structural features make it an interesting candidate for various chemical reactions and biological studies.
In the context of pharmaceutical research, 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- has been explored for its potential as an intermediate in the synthesis of more complex molecules with therapeutic applications. Recent studies have shown that compounds with similar structures can exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the *Journal of Medicinal Chemistry* in 2022 reported that derivatives of 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- demonstrated significant anti-inflammatory activity in vitro, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs.
The synthesis of 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- typically involves multi-step processes that require precise control over reaction conditions to ensure the formation of the desired (E)- isomer. Common synthetic routes include the Wittig reaction followed by selective reduction steps. The choice of reagents and solvents plays a crucial role in achieving high yields and purity levels. Researchers at the University of California, Berkeley, have developed an efficient synthetic protocol that yields 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- with high stereoselectivity and purity, making it suitable for further pharmaceutical applications.
From a biological perspective, the presence of the nitro group in 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- can influence its interaction with biological targets. Nitro compounds are known to undergo reduction reactions in vivo, which can generate reactive intermediates that interact with cellular components such as proteins and DNA. This property has been exploited in the design of prodrugs that are activated by enzymatic reduction within target tissues. A study published in *Bioorganic & Medicinal Chemistry* in 2021 demonstrated that 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- can be used as a scaffold for designing prodrugs with enhanced pharmacokinetic properties.
In addition to its potential therapeutic applications, 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- has also been studied for its use in material science. The conjugated double bond system makes it suitable for polymerization reactions, leading to the formation of functional polymers with unique properties. These polymers can be used in various applications such as drug delivery systems and electronic materials. A recent study published in *Macromolecules* highlighted the use of 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- as a monomer for synthesizing conductive polymers with tunable electronic properties.
The safety profile of 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- is an important consideration for its practical applications. While no specific toxicity data are available for this compound alone, studies on similar nitro-containing compounds suggest that they can exhibit moderate toxicity at high concentrations. Therefore, appropriate handling and safety measures should be followed when working with this compound to ensure laboratory safety.
In conclusion, 2-Propen-1-ol, 3-(3-nitrophenyl)-, (E)- (CAS No. 168766-18-5) is a versatile compound with potential applications in pharmaceutical research, material science, and other fields. Its unique chemical structure and functional groups make it an interesting subject for further investigation and development. As research continues to advance our understanding of this compound's properties and potential uses, it is likely to play an increasingly important role in various scientific and industrial applications.
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